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Compound of Interest

Compound Name: SRT3025

Cat. No.: B3027058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SRT3025 is a potent, orally bioavailable small-molecule activator of Sirtuin-1 (SIRT1), a NAD+-

dependent deacetylase implicated in a wide array of cellular processes central to metabolism,

inflammation, and aging. Preclinical investigations have demonstrated the therapeutic potential

of SRT3025 in diverse disease models, including atherosclerosis, osteoporosis, Fanconi

anemia, and type 2 diabetes. This technical guide provides an in-depth overview of the core

scientific data and methodologies related to SRT3025, intended to serve as a comprehensive

resource for researchers and drug development professionals. The document summarizes key

quantitative findings in structured tables, details experimental protocols from pivotal studies,

and visualizes the compound's mechanisms of action through signaling pathway diagrams.
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Property Value

IUPAC Name

5-(3-methoxypropyl)-2-phenyl-N-(2-{6-

[(pyrrolidin-1-yl)methyl]-[1][2]thiazolo[5,4-

b]pyridin-2-yl}phenyl)-1,3-thiazole-4-

carboxamide

Molecular Formula C31H31N5O2S2

Molecular Weight 569.74 g/mol

Target Sirtuin-1 (SIRT1)

Mechanism of Action Allosteric activator

Mechanism of Action and Signaling Pathways
SRT3025 functions as an allosteric activator of SIRT1, binding to a site distinct from the active

site to enhance the enzyme's deacetylase activity. This activation is contingent on the presence

of a specific glutamic acid residue at position 230 in the SIRT1 protein. Upon activation, SIRT1

deacetylates a multitude of downstream protein targets, thereby modulating various signaling

pathways.

General Mechanism of SIRT1 Activation
The binding of SRT3025 to SIRT1 induces a conformational change that enhances the

enzyme's affinity for its substrates, leading to increased deacetylation.
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General Mechanism of SRT3025-Mediated SIRT1 Activation
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SRT3025 allosterically activates the SIRT1 enzyme.

Inhibition of Osteoclastogenesis
In the context of bone metabolism, SRT3025 has been shown to inhibit the differentiation of

osteoclasts, the cells responsible for bone resorption. This is achieved through a dual

mechanism involving the activation of AMP-activated protein kinase (AMPK) and the

deacetylation of the NF-κB subunit RelA/p65.
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SRT3025-Mediated Inhibition of Osteoclastogenesis
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SRT3025 inhibits osteoclast differentiation via SIRT1 and AMPK pathways.

Atheroprotective Effects
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SRT3025 has demonstrated atheroprotective properties in preclinical models. A key

mechanism involves the post-translational regulation of the LDL receptor (Ldlr) and proprotein

convertase subtilisin/kexin type 9 (Pcsk9) in hepatocytes.

Atheroprotective Mechanism of SRT3025
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SRT3025 enhances LDL cholesterol clearance by modulating Pcsk9 and Ldlr.
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Improved Hematopoiesis in Fanconi Anemia Models
In preclinical models of Fanconi anemia, SRT3025 has been shown to improve hematopoiesis.

The proposed mechanism involves the downregulation of the Egr1-p21 axis, leading to an

expansion of hematopoietic stem and progenitor cells.

Proposed Mechanism of SRT3025 in Fanconi Anemia Models
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SRT3025's proposed effect on hematopoiesis in Fanconi anemia models.

Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies

investigating the efficacy of SRT3025 in various disease models.

Atherosclerosis in ApoE-/- Mice[3][4]
Parameter

Control (High-
Cholesterol Diet)

SRT3025 (3.18 g/kg
in diet)

% Change

Aortic Plaque Size

Thoraco-abdominal

aorta (% of surface)
~15% ~5% ↓ ~67%

Aortic root (μm²) ~450,000 ~250,000 ↓ ~44%

Plasma Lipids (mg/dL)

Total Cholesterol ~800 ~500 ↓ ~37.5%

LDL Cholesterol ~600 ~350 ↓ ~41.7%

VLDL Cholesterol ~150 ~100 ↓ ~33.3%

Osteoporosis in Ovariectomized (OVX) Mice
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Parameter
Vehicle-treated
OVX

SRT3025 (100
mg/kg/day)

% Change vs.
Vehicle

Vertebral Bone

Microarchitecture

Bone Volume/Total

Volume (BV/TV) (%)
~10% ~20% ↑ ~100%

Trabecular Number

(1/mm)
~4 ~6 ↑ ~50%

Trabecular Thickness

(mm)
~0.04 ~0.05 ↑ ~25%

Femoral

Biomechanical

Properties

Maximal Load (N) ~15 ~20 ↑ ~33%

Stiffness (N/mm) ~150 ~200 ↑ ~33%

Type 2 Diabetes in Diet-Induced Obese Mice[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Control (High-Fat
Diet)

SRT3025 (100
mg/kg/day)

% Change

Body Weight Gain Increased Prevented -

Glucose Homeostasis

Fasting Glucose - - ↓ 21%

Postprandial Glucose - - ↓ 14%

Insulin Levels

Fasting Insulin - - ↓ 70%

Postprandial Insulin - - ↓ 82.7%

Serum Triglycerides - - ↓ 41%

Hepatic Triglycerides - - ↓ 48%

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical

evaluation of SRT3025.

In Vitro SIRT1 Activation Assay
This protocol describes a common method to assess the direct activating effect of compounds

on SIRT1 enzymatic activity.
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Workflow for In Vitro SIRT1 Activation Assay
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A generalized workflow for assessing SIRT1 activation in vitro.

Protocol:

Reagent Preparation:
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Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

MgCl2).

Dilute recombinant human SIRT1 enzyme in reaction buffer to the desired concentration.

Prepare a stock solution of a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-

SIRT1) and NAD+ in reaction buffer.

Prepare serial dilutions of SRT3025 in DMSO, then further dilute in reaction buffer.

Reaction Setup:

In a 96-well microplate, add the diluted SRT3025 or vehicle (DMSO) to the appropriate

wells.

Add the SIRT1 enzyme solution to all wells except for the no-enzyme control.

Initiate the reaction by adding the substrate/NAD+ mixture to all wells.

Incubation:

Incubate the plate at 37°C for a specified time (e.g., 1 hour), protected from light.

Detection:

Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and

a fluorescence developer.

Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for the

development of the fluorescent signal.

Data Analysis:

Measure the fluorescence intensity using a microplate reader with appropriate excitation

and emission wavelengths.

Subtract the background fluorescence (no-enzyme control) from all readings.

Calculate the percent activation of SIRT1 by SRT3025 relative to the vehicle control.
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In Vivo Atherosclerosis Study in ApoE-/- Mice[3][4]
This protocol outlines the methodology for evaluating the anti-atherosclerotic effects of

SRT3025 in a mouse model.

Workflow for In Vivo Atherosclerosis Study
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Analysis
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A workflow for the in vivo assessment of SRT3025 on atherosclerosis.

Protocol:

Animal Model and Diet:
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Use male Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis

research.

At 8 weeks of age, switch the mice to a high-cholesterol diet (e.g., containing 1.25%

cholesterol and 15% fat).

Drug Administration:

Prepare the high-cholesterol diet with or without SRT3025 (3.18 g/kg of diet).

Administer the respective diets to the control and treatment groups for 12 weeks.

Tissue Collection:

At the end of the treatment period, euthanize the mice and collect blood via cardiac

puncture for plasma lipid analysis.

Perfuse the vascular system with saline followed by a fixative (e.g., 4%

paraformaldehyde).

Dissect the aorta from the heart to the iliac bifurcation.

Atherosclerotic Plaque Quantification:

En face analysis: Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich

plaques, and quantify the plaque area as a percentage of the total aortic surface area

using image analysis software.

Aortic root analysis: Embed the heart in OCT medium, and collect serial cryosections of

the aortic root. Stain the sections with Oil Red O and counterstain with hematoxylin.

Quantify the lesion area in multiple sections.

Plasma Lipid Analysis:

Measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in the

collected plasma samples using commercially available enzymatic kits.

Osteoclastogenesis Assay
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This protocol describes an in vitro assay to assess the effect of SRT3025 on the differentiation

of bone marrow-derived macrophages into osteoclasts.

Protocol:

Cell Isolation and Culture:

Isolate bone marrow cells from the femurs and tibias of mice.

Culture the cells in α-MEM supplemented with 10% FBS and M-CSF (macrophage colony-

stimulating factor) to generate bone marrow-derived macrophages (BMMs).

Osteoclast Differentiation:

Plate the BMMs in 96-well plates and culture them in the presence of M-CSF and RANKL

(receptor activator of nuclear factor kappa-B ligand) to induce osteoclast differentiation.

Treat the cells with various concentrations of SRT3025 or vehicle (DMSO).

TRAP Staining:

After 5-7 days of culture, fix the cells and stain for tartrate-resistant acid phosphatase

(TRAP), an enzyme characteristic of osteoclasts.

Identify osteoclasts as TRAP-positive multinucleated cells (containing ≥3 nuclei).

Quantify the number of osteoclasts per well.

Western Blot Analysis for Osteoclast Markers:[3][4][5][6][7][8]

Lyse the cells at different time points during differentiation to extract total protein.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Probe the membrane with primary antibodies against key osteoclastogenesis markers

such as NFATc1 and DC-STAMP, followed by HRP-conjugated secondary antibodies.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Clinical Development
SRT3025 has been investigated in a Phase I clinical trial in healthy male volunteers to assess

its safety, tolerability, and pharmacokinetics for the potential treatment of metabolic diseases,

including type 2 diabetes (ClinicalTrials.gov Identifier: NCT01340911).[9] The study was a

randomized, placebo-controlled, single-blind, dose-escalation trial. As of the writing of this

guide, the results of this clinical trial have not been publicly disclosed.

Conclusion
SRT3025 is a promising SIRT1 activator with a well-defined mechanism of action and

demonstrated efficacy in a range of preclinical disease models. Its ability to modulate key

signaling pathways involved in metabolism, inflammation, and cellular homeostasis

underscores its therapeutic potential. The data presented in this technical guide provide a solid

foundation for further research and development of SRT3025 and other SIRT1-activating

compounds. Future studies, including the public disclosure of clinical trial results, will be crucial

in determining the translational applicability of this compound in human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. | BioWorld [bioworld.com]

2. cdn.stemcell.com [cdn.stemcell.com]

3. Dendritic Cell-Specific Transmembrane Protein (DC-STAMP) Regulates Osteoclast
Differentiation via the Ca2+/NFATc1 axis - PMC [pmc.ncbi.nlm.nih.gov]

4. academic.oup.com [academic.oup.com]

5. DC-STAMP Regulates Osteoclastogenesis through the Ca2+ /NFATc1 Axis - ACR Meeting
Abstracts [acrabstracts.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.benchchem.com/product/b3027058?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT01340911
https://www.benchchem.com/product/b3027058?utm_src=pdf-body
https://www.benchchem.com/product/b3027058?utm_src=pdf-body
https://www.benchchem.com/product/b3027058?utm_src=pdf-custom-synthesis
https://www.bioworld.com/articles/627690-sirt1-activation-investigated-in-models-of-obesity?v=preview
https://cdn.stemcell.com/media/files/techbulletin/TB27103-Flow_Cytometry_Methods_for_Identifying_Mouse_Hematopoietic_Stem_and_Progenitor_Cells.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5386838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5386838/
https://academic.oup.com/mend/article/22/1/176/2684098
https://acrabstracts.org/abstract/dc-stamp-regulates-osteoclastogenesis-through-the-ca2-nfatc1-axis/
https://acrabstracts.org/abstract/dc-stamp-regulates-osteoclastogenesis-through-the-ca2-nfatc1-axis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. researchgate.net [researchgate.net]

7. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis
in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PMC
[pmc.ncbi.nlm.nih.gov]

8. Gene Expression Profiling of NFATc1-Knockdown in RAW 264.7 Cells: An Alternative
Pathway for Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

9. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [SRT3025: A Technical Guide to a Novel Sirtuin-1
Activating Compound]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3027058#srt3025-sirtuin-activating-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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